2,2-Dimethyl-3-(5,6,7,8-tetrahydronaphthalen-2-yloxy)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-3-(5,6,7,8-tetrahydronaphthalen-2-yloxy)propanoic acid is an organic compound with a complex structure It features a propanoic acid backbone with a 2,2-dimethyl substitution and a 5,6,7,8-tetrahydronaphthalen-2-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-(5,6,7,8-tetrahydronaphthalen-2-yloxy)propanoic acid typically involves the following steps:
Formation of the Tetrahydronaphthalene Derivative: The starting material, 5,6,7,8-tetrahydronaphthalen-2-ol, is prepared through hydrogenation of naphthalene derivatives.
Esterification: The tetrahydronaphthalene derivative is then esterified with 2,2-dimethylpropanoic acid under acidic conditions to form the ester intermediate.
Hydrolysis: The ester intermediate is hydrolyzed under basic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3-(5,6,7,8-tetrahydronaphthalen-2-yloxy)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides, amines, and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include ketones, alcohols, alkanes, and substituted derivatives of the original compound .
Scientific Research Applications
2,2-Dimethyl-3-(5,6,7,8-tetrahydronaphthalen-2-yloxy)propanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3-(5,6,7,8-tetrahydronaphthalen-2-yloxy)propanoic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenol, 5,6,7,8-tetrahydro-: Similar in structure but lacks the propanoic acid and dimethyl groups.
Dehydrofukinone: Shares the tetrahydronaphthalene core but differs in functional groups.
2-Isopropenyl-4a,8-dimethyl-1,2,3,4,4a,5,6,7-octahydronaphthalene: Similar core structure with different substituents.
Properties
Molecular Formula |
C15H20O3 |
---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
2,2-dimethyl-3-(5,6,7,8-tetrahydronaphthalen-2-yloxy)propanoic acid |
InChI |
InChI=1S/C15H20O3/c1-15(2,14(16)17)10-18-13-8-7-11-5-3-4-6-12(11)9-13/h7-9H,3-6,10H2,1-2H3,(H,16,17) |
InChI Key |
UDIMXTUPYMFBDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COC1=CC2=C(CCCC2)C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.